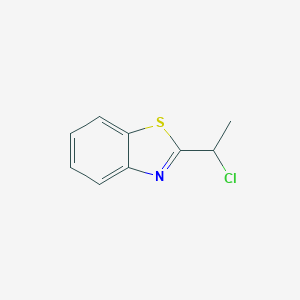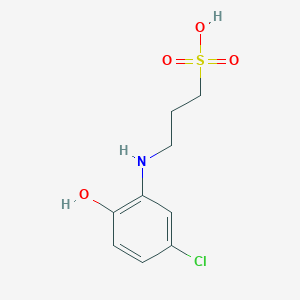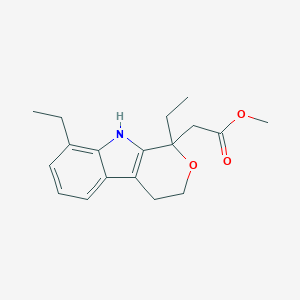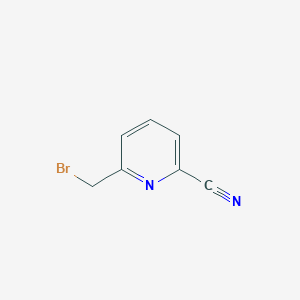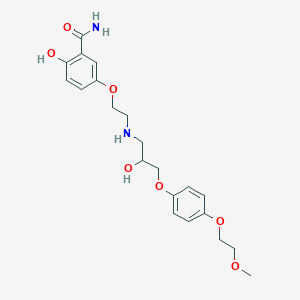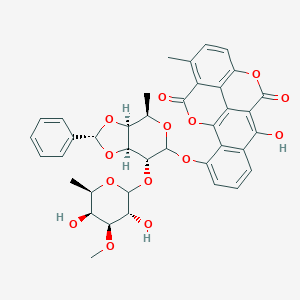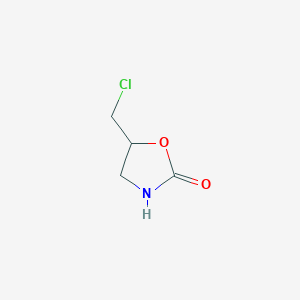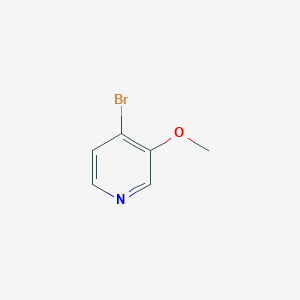
4-溴-3-甲氧基吡啶
描述
Synthesis Analysis
The synthesis of related bromo-methoxypyridine derivatives has been reported through various methods. For instance, an efficient synthesis of brominated pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) and dichloromethane (CH2Cl2), yielding 2-methoxypyridine-3-carboxylic esters as main products (Hirokawa et al., 2000). Another example includes the reductive amination of Schiff's bases leading to bromo- and methoxy- substituted tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives (Zlatoidský & Gabos, 2009).
Molecular Structure Analysis
The crystal structure of bromo-methoxypyridine derivatives, such as (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, reveals the insertion of bromo and methoxy groups at specific positions on the pyridine ring, elucidating the molecular configuration and possible tautomeric forms (Yokoyama et al., 1998).
Chemical Reactions and Properties
Brominated pyridine derivatives undergo various chemical reactions, including cross-coupling reactions facilitated by palladium catalysis, which are essential for constructing complex organic molecules. For example, 4-bromopyridine derivatives have been utilized in fluoride-promoted, Pd-catalyzed cross-coupling reactions to yield biaryls (McElroy & DeShong, 2003).
科学研究应用
1. Use as an Intermediate in Pharmaceutical Synthesis
- Application Summary : 4-Bromo-3-methoxypyridine is used as an intermediate in the synthesis of various pharmaceutical compounds .
2. Synthesis of PI3K/mTOR Dual Inhibitors
- Application Summary : Sulfonamide methoxypyridine derivatives, which can be synthesized from 4-Bromo-3-methoxypyridine, have been studied as potential PI3K/mTOR dual inhibitors . These inhibitors could have potential applications in cancer treatment .
- Method of Application : The compound is used in a series of chemical reactions to synthesize the sulfonamide methoxypyridine derivatives . The specific procedures and conditions would depend on the exact synthesis route.
- Results : The synthesized compounds showed strong inhibitory activity against PI3Kα kinase and mTOR kinase . One of the compounds, 22c, showed strong proliferation inhibitory activity in MCF-7 cells and HCT-116 cells .
3. Intermediate for Organic Synthesis
4. Derivatives for Organic Electronics
- Application Summary : Derivatives of 4-Bromo-3-methoxypyridine may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Method of Application : The compound is used in a series of chemical reactions to synthesize the derivatives. The specific procedures and conditions would depend on the exact synthesis route.
- Results : The synthesized compounds could potentially improve the performance of OLEDs or organic solar cells.
5. Stereocontrolled Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Application Summary : 4-Methoxypyridine, which can be derived from 4-Bromo-3-methoxypyridine, has been used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Method of Application : The compound is used in a series of chemical reactions to synthesize the target molecules . The specific procedures and conditions would depend on the exact synthesis route.
- Results : The synthesized compounds, (±)-pumiliotoxin C and (±)-lasubine II, are important for further biological studies .
6. Intermediate for the Construction of Dihyropyridin-4-ones
- Application Summary : 4-Methoxypyridine, which can be derived from 4-Bromo-3-methoxypyridine, has been used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Method of Application : The compound is used in a series of chemical reactions to synthesize the dihyropyridin-4-ones . The specific procedures and conditions would depend on the exact synthesis route.
- Results : The synthesized dihyropyridin-4-ones could potentially be used as ligands for neuronal nicotinic acetycholine receptors .
安全和危害
4-Bromo-3-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
属性
IUPAC Name |
4-bromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLJPJHDXLJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549617 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxypyridine | |
CAS RN |
109911-38-8 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
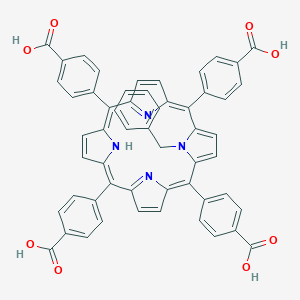
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
